2-(Trifluoromethyl)phenylacetonitrile

Overview

Description

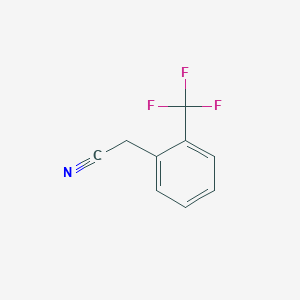

2-(Trifluoromethyl)phenylacetonitrile (CAS: 1000515-00-3) is a fluorinated aromatic nitrile characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position and an acetonitrile (-CH₂CN) functional group. Its molecular formula is C₉H₆F₃N, with a molecular weight of 185.15 g/mol .

Preparation Methods

2-(Trifluoromethyl)phenylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-(trifluoromethyl)benzyl bromide with sodium cyanide in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions to yield the desired product . Industrial production methods may involve similar reactions but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-(Trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Condensation Reactions: It is used in the synthesis of polysubstituted naphthalenes via condensation reactions with aromatic acetonitriles under basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include bases like sodium hydroxide and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate

2-(Trifluoromethyl)phenylacetonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders, where its fluorinated structure can improve drug efficacy and selectivity. For example, it has been involved in the synthesis of fenfluramine, a drug used for treating obesity and certain seizure disorders .

Case Study: Fenfluramine

Fenfluramine, an appetite suppressant, has undergone significant research due to its effects on serotonin receptors. The synthesis of fenfluramine involves hydrolyzing this compound to produce 2-(trifluoromethyl)phenylacetic acid, which is further processed to yield the final pharmaceutical product .

Agricultural Chemicals

Enhancing Pesticide Efficacy

In agrochemicals, this compound is used to formulate pesticides and herbicides. The trifluoromethyl group enhances the biological activity of these compounds, leading to improved efficacy against pests and weeds. This application is crucial in developing more effective agricultural solutions while potentially reducing the required dosage .

Material Science

Advanced Materials Development

The compound is explored for its properties in creating advanced materials such as polymers and coatings that require high thermal stability and chemical resistance. Its incorporation into material formulations can lead to products that perform better under extreme conditions, making it valuable in industries ranging from electronics to automotive .

Organic Synthesis

Versatile Building Block

this compound serves as a versatile building block in organic synthesis. Chemists utilize it to create complex molecules with high precision and efficiency. Its ability to undergo various chemical transformations makes it a staple in synthetic organic chemistry .

Fluorinated Compounds Research

Studying Fluorination Effects

Researchers leverage this compound to study the effects of fluorination in organic compounds, leading to advancements in medicinal chemistry and material science. The unique properties imparted by the trifluoromethyl group are critical for understanding how fluorinated compounds behave in biological systems and materials applications .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Synthesis of fenfluramine |

| Agricultural Chemicals | Enhances efficacy of pesticides and herbicides | Formulation improvements |

| Material Science | Used in creating advanced materials with high thermal stability | Polymers and coatings |

| Organic Synthesis | Acts as a versatile building block for complex molecule creation | Various synthetic pathways |

| Fluorinated Compounds | Research on fluorination effects in organic compounds | Advancements in medicinal chemistry |

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)phenylacetonitrile in biological systems involves its interaction with specific molecular targets. For instance, as a precursor to CCR1 receptor antagonists, it may inhibit the binding of certain ligands to the receptor, thereby modulating immune responses. The exact pathways and molecular targets can vary depending on the specific derivative or application .

Comparison with Similar Compounds

Physicochemical Properties

- Spectroscopic Data :

- Electronic Properties : The HOMO-LUMO energy gap is 5.2 eV , indicating moderate charge transfer interactions .

- Thermodynamic Stability : Natural Bond Orbital (NBO) analysis reveals significant charge delocalization between the -CF₃ group and the aromatic ring, enhancing stability .

Structural Analogues

Table 1: Structural and Electronic Comparison

*Predicted values based on DFT studies.

Key Differences in Reactivity and Stability

Electronic Effects :

- The ortho -CF₃ group in this compound induces steric hindrance and reduces electron density on the benzene ring, making it less reactive toward electrophilic substitution compared to the para isomer .

- Nitro Derivatives : 2-Nitro-4-(trifluoromethyl)phenylacetonitrile (CAS: 13544-06-4) exhibits stronger electron-withdrawing effects due to the nitro group, lowering its HOMO-LUMO gap to 4.8 eV .

Synthetic Routes :

- Halogenated Derivatives : 4-Bromo-2-(trifluoromethyl)phenylacetonitrile is synthesized via bromination of the parent compound, achieving >95% purity .

- Nitro Derivatives : 2-Nitro-4-(trifluoromethyl)phenylacetonitrile is prepared from 4-chloro-3-nitrobenzotrifluoride through nucleophilic substitution .

Toxicity and Handling :

- Brominated analogues (e.g., 4-Bromo-2-(trifluoromethyl)phenylacetonitrile) require stringent safety protocols due to unstudied toxicological profiles .

- Fluoro derivatives like 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS: 16791-52) are less volatile (mp: 28–32°C) compared to the parent compound .

Biological Activity

2-(Trifluoromethyl)phenylacetonitrile, also known as 2-(trifluoromethyl)benzyl cyanide, is a fluorinated organic compound with the molecular formula C₉H₆F₃N and a molecular weight of 185.15 g/mol. The compound's unique trifluoromethyl group significantly influences its biological activity, making it a subject of interest in medicinal chemistry and drug development.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets. The synthesis typically involves reactions such as nucleophilic substitution or hydrolysis, leading to various derivatives that can exhibit different biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes, which is crucial for drug development against various diseases.

- Protein-Ligand Interactions : Its structure allows it to interact effectively with proteins, influencing biochemical pathways.

- Toxicological Studies : Understanding the safety profile of this compound is essential for its application in pharmaceuticals.

Enzyme Inhibition Studies

Research has demonstrated that compounds containing trifluoromethyl groups can significantly enhance enzyme inhibition properties. For instance, studies have shown that similar fluorinated compounds exhibit increased potency in inhibiting enzymes involved in cancer pathways.

- Case Study 1 : A study on related compounds showed that the introduction of a trifluoromethyl group increased binding affinity to target enzymes by altering the electronic properties of the molecule, leading to enhanced inhibitory effects.

Toxicological Profile

The safety data indicate that this compound poses certain risks:

- Acute Toxicity : Classified as harmful if inhaled or if it comes into contact with skin, with specific hazard statements indicating potential respiratory irritation and skin corrosion .

- Chronic Exposure Risks : Long-term exposure studies are necessary to fully understand the implications of using this compound in therapeutic settings.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity | Notes |

|---|---|---|---|

| This compound | C₉H₆F₃N | Enzyme inhibition | Strong lipophilicity enhances activity |

| 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile | C₉H₅F₄N | Protein-ligand interactions | Enhanced metabolic stability |

| 4-(Trifluoromethyl)phenylacetonitrile | C₉H₇F₃N | Moderate enzyme inhibition | Different substitution pattern affects reactivity |

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions and potential hydrogen bonding with target sites on enzymes or receptors.

Q & A

Basic Questions

Q. What spectroscopic techniques are most effective for characterizing 2-(trifluoromethyl)phenylacetonitrile?

- Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies nitrile (C≡N) and C-F stretching vibrations (~2250 cm⁻¹ and 1100–1250 cm⁻¹, respectively). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent effects, such as deshielding of aromatic protons adjacent to the trifluoromethyl group. Mass spectrometry confirms molecular weight (185.15 g/mol) and fragmentation patterns. Density functional theory (DFT) calculations complement experimental data by simulating vibrational frequencies and electronic transitions .

Q. How is this compound synthesized?

- Answer : Common routes include nucleophilic substitution of 2-(trifluoromethyl)benzyl halides with cyanide sources (e.g., KCN) or cyanation via Rosenmund-von Braun reactions. Alternatively, Knoevenagel condensation with aldehydes (e.g., thiophene-2-carbaldehyde) under mild conditions yields α,β-unsaturated nitriles, as demonstrated in fluorescent material synthesis .

Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?

- Answer : The electron-withdrawing trifluoromethyl group enhances thermal stability (decomposition >200°C in derivative studies), increases lipophilicity (logP ~2.1), and polarizes the aromatic ring, influencing solubility in aprotic solvents. These properties are critical for applications in agrochemical and pharmaceutical intermediates .

Advanced Research Questions

Q. How do computational methods like DFT and NBO analysis elucidate the electronic structure of this compound?

- Answer : DFT studies at the B3LYP/6-311++G(d,p) level reveal charge distribution, with the nitrile carbon being electrophilic (Fukui indices: f⁻ ~0.15). Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the C≡N σ* orbital and adjacent C-F σ orbitals, stabilizing the molecule by ~20 kcal/mol. These insights guide predictions of reactivity in nucleophilic additions .

Q. What contradictions exist in the compound’s reactivity in cross-coupling reactions?

- Answer : While the nitrile group facilitates Sonogashira or Suzuki-Miyaura couplings in some studies, steric hindrance from the ortho-trifluoromethyl group can reduce catalytic efficiency. For example, palladium-catalyzed couplings show <50% yield without bulky ligands, contrasting with para-substituted analogs. Methodological adjustments (e.g., microwave-assisted catalysis) are recommended to enhance reactivity .

Q. How is this compound utilized in designing aggregation-induced emission (AIE) materials?

- Answer : The compound serves as a precursor in synthesizing AIE-active acrylonitrile derivatives. For instance, condensation with triarylamine aldehydes produces materials showing blue-shifted emission (λem ~480 nm) in aggregated states due to restricted intramolecular rotation. Solvatochromic studies (Δλem >50 nm in THF vs water) validate AIE mechanisms, with quantum yields increasing from 5% (solution) to 45% (solid state) .

Q. What methodologies are used to analyze its thermal stability and degradation pathways?

- Answer : Thermogravimetric analysis (TGA) under nitrogen reveals a decomposition onset at ~220°C. Pyrolysis-GC/MS identifies volatile fragments (e.g., trifluorotoluene and HCN), suggesting C≡N bond cleavage as the primary degradation pathway. Kinetic studies using the Flynn-Wall-Ozawa method estimate activation energy (Ea) of ~150 kJ/mol, critical for storage and processing guidelines .

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDCZSJGEUSERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184460 | |

| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3038-47-9 | |

| Record name | 2-(Trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3038-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003038479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJT2S6XK2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.